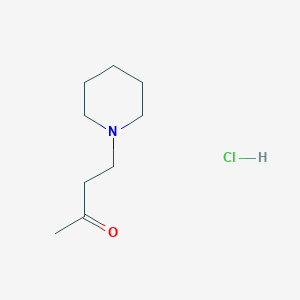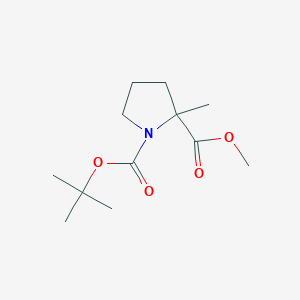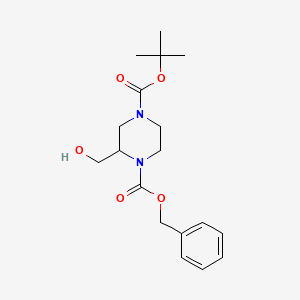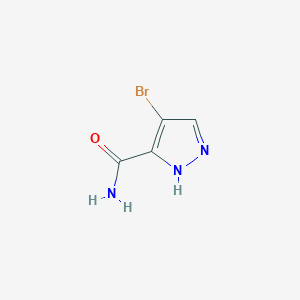
4-(Piperidin-1-yl)butan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-1-yl)butan-2-one hydrochloride, also known as 4-Piperidin-1-ylbutyronitrile hydrochloride (4-PBHCl), is a synthetic organic compound that is used in a variety of scientific research applications. It is an intermediate in the synthesis of several pharmaceuticals, including some anticonvulsants, anxiolytics, and antipsychotics. In addition, 4-PBHCl has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a reagent for the preparation of a variety of other compounds.
Scientific Research Applications
Anticancer Applications
Piperidine derivatives, including “4-(Piperidin-1-yl)butan-2-one hydrochloride”, could potentially be used in anticancer treatments. They have shown promising results in inhibiting the growth and proliferation of cancer cells .
Antiviral Applications
Piperidine derivatives have been utilized in the development of antiviral drugs. They could potentially inhibit the replication of viruses, making them a valuable tool in the fight against viral diseases .
Antimalarial Applications
The antimalarial properties of piperidine derivatives make them a potential candidate for the development of new antimalarial drugs .
Antimicrobial and Antifungal Applications
Piperidine derivatives have shown antimicrobial and antifungal properties, suggesting their potential use in treating various bacterial and fungal infections .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have analgesic and anti-inflammatory properties. They could potentially be used in the development of pain relief and anti-inflammatory drugs .
Anti-Alzheimer Applications
Piperidine derivatives could potentially be used in the treatment of Alzheimer’s disease. They may help in slowing down the progression of the disease and improving the quality of life of patients .
Antipsychotic Applications
Piperidine derivatives have been utilized in the development of antipsychotic drugs. They could potentially be used in the treatment of various psychiatric disorders .
Mechanism of Action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Structure-activity relationship studies have indicated that the linkage between quinoline and piperidine is crucial to the inhibitory effect
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacokinetics
The compound has a molecular weight of 15524 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Piperidin-1-yl)butan-2-one hydrochloride. For instance, a study found that 1-(4-tert-butylphenyl)-4-(4-(benzhydryloxy)piperidin-1-yl)butan-1-one, a compound structurally similar to 4-(Piperidin-1-yl)butan-2-one, was evaluated as a novel inhibitor for corrosion of C-steel in HCl (1.0 M) solution . This suggests that the compound’s action can be influenced by the acidity of the environment.
properties
IUPAC Name |
4-piperidin-1-ylbutan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-9(11)5-8-10-6-3-2-4-7-10;/h2-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDUUYMJWZKRPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCCCC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperidin-1-yl)butan-2-one hydrochloride | |
CAS RN |
6631-71-6 |
Source


|
| Record name | NSC57919 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)





![7-Bromo-4-chloropyrido[3,2-d]pyrimidine](/img/structure/B1290596.png)
![2-[(5-Bromo-2-pyridinyl)amino]-1-ethanol](/img/structure/B1290597.png)
![6-Bromo-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B1290598.png)


